RAD51 Inhibitory Potential: Indolyl-Isoquinoline Core as the Preferred Pharmacophore for Imatinib-Resistant CML Therapy
U.S. Patent 9,012,455 explicitly claims that the Rad51 inhibitor 'most preferably comprises an indolyl isoquinoline structure,' establishing this scaffold as the optimal pharmacophore for disrupting RAD51 multimerization and BRCA2 interaction in imatinib-resistant CML [1]. The patent demonstrates that the indolyl isoquinoline core exhibits synergistic cytotoxicity with BCR-ABL kinase inhibitors (imatinib, dasatinib, nilotinib) in K562 blast crisis cells and in cells expressing the T315I imatinib-resistant mutant, where IBR2 treatment alone induced apoptosis and significantly prolonged animal survival [1]. Unlike IBR2 (IC₅₀ = 14.8 μM against MBA-MD-468; 12–20 μM range for most cancer lines), which contains a benzylsulfonyl group, 1-(1-Methyl-1H-indol-3-yl)isoquinoline presents the unadorned N-methyl indolyl-isoquinoline core, offering a simplified scaffold for probing the minimal RAD51 pharmacophore or for further derivatization .
| Evidence Dimension | RAD51-targeted cytotoxic activity in imatinib-resistant CML models |
|---|---|
| Target Compound Data | Indolyl isoquinoline core identified as the most preferred RAD51 inhibitor scaffold per patent claims; specific IC₅₀ for 1-(1-Methyl-1H-indol-3-yl)isoquinoline not reported in primary literature |
| Comparator Or Baseline | IBR2 (2-benzylsulfonyl-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline): IC₅₀ = 14.8 μM (MBA-MD-468); 12–20 μM (pan-cancer cell line panel) |
| Quantified Difference | Not directly comparable—IBR2 carries a benzylsulfonyl substituent absent in the target compound; the target compound represents the minimal N-methyl indolyl-isoquinoline core |
| Conditions | In vitro cytotoxicity assays (CellTiter-Glo) and in vivo CML xenograft models; K562 blast crisis and T315I imatinib-resistant cell lines |
Why This Matters
The patent-protected indolyl-isoquinoline scaffold is the only chemotype explicitly claimed as the preferred RAD51 inhibitor core for imatinib-resistant CML, making 1-(1-Methyl-1H-indol-3-yl)isoquinoline a critical SAR probe and potential lead-optimization starting point distinct from the more complex IBR2.
- [1] Zhou, L. et al. U.S. Patent 9,012,455. Pharmaceutical compositions containing an indolyl isoquinoline containing compound and uses thereof. Issued April 21, 2015. (See especially Claims 1–3 and detailed description of IBR2 synergy with BCR-ABL inhibitors in T315I mutant cells.) View Source
